molecular formula C18H12F3N3O2 B11374552 4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11374552
M. Wt: 359.3 g/mol
InChI Key: JIAOBOZDJGQVHH-UHFFFAOYSA-N
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Description

4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide is a compound that belongs to the class of organic compounds known as pyridazines. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is notable for its trifluoromethyl group, which plays a significant role in its chemical properties and applications .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents. For example:

  • 4-oxo-1-phenyl-N-[3-(methyl)phenyl]-1,4-dihydropyridazine-3-carboxamide
  • 4-oxo-1-phenyl-N-[3-(chloro)phenyl]-1,4-dihydropyridazine-3-carboxamide

These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and applications. The presence of the trifluoromethyl group in 4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridazine-3-carboxamide makes it unique due to the electron-withdrawing nature of the trifluoromethyl group, which can influence its reactivity and interactions .

Properties

Molecular Formula

C18H12F3N3O2

Molecular Weight

359.3 g/mol

IUPAC Name

4-oxo-1-phenyl-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide

InChI

InChI=1S/C18H12F3N3O2/c19-18(20,21)12-5-4-6-13(11-12)22-17(26)16-15(25)9-10-24(23-16)14-7-2-1-3-8-14/h1-11H,(H,22,26)

InChI Key

JIAOBOZDJGQVHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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